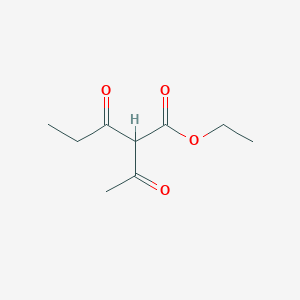

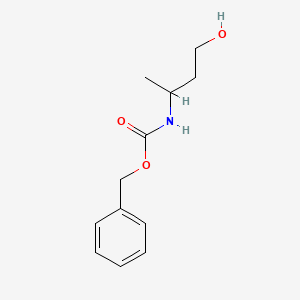

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate

Vue d'ensemble

Description

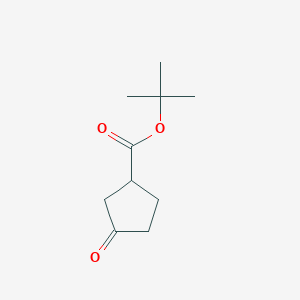

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate involves a reaction with trifluoroacetic acid (TFA) in dichloromethane (DCM). The mixture is stirred for 12 hours at room temperature. The solvent is then evaporated under a vacuum and the remaining residue is treated with methanol (MeOH) and filtered to give the final product .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Treatment of Various Disorders

Indole derivatives, which can be synthesized using this compound, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Organic Solid-Based Luminescent Materials

The compound can be used in the development of organic solid-based luminescent materials. These materials have received enormous attention due to their varied application in organic photovoltaics, sensors, organic field-effect transistors, organic lasers, and organic light-emitting diodes .

Synthesis of Strained Pyrrolidines

The compound can be used in the synthesis of strained pyrrolidines with three large alkyl substituents at positions 2 and 5. These can be used for the preparation of various sterically shielded nitroxides of the pyrrolidine series .

Synthesis of Natural Prenyl Indole Derivatives

The compound can be used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These derivatives possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

IUPAC Nomenclature

The compound, also known as “1H-Imidazole-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) 2-ethyl ester”, can be used as a reference in the study of IUPAC nomenclature .

Mécanisme D'action

Target of Action

The primary target of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is the nonstructural (NS) protein NS3/4A protease, a critical factor for hepatitis C virus (HCV) maturation . This protease requires activation by NS4A .

Mode of Action

The compound acts as a peptidomimetic of NS4A, mimicking the buried amino acid sequence Ile-25 to Arg-28 at the core of NS4A 21–33 needed to activate the NS3 protease . Some of the synthesized compounds were able to compete with and displace NS4A 21–33 for binding to NS3 .

Biochemical Pathways

The compound affects the maturation pathway of the hepatitis C virus by inhibiting the function of the NS3/4A protease . This inhibition disrupts the viral life cycle, preventing the virus from replicating and spreading.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the NS3/4A protease, disrupting the maturation of the hepatitis C virus . This disruption prevents the virus from replicating and spreading, potentially reducing the viral load in the body.

Propriétés

IUPAC Name |

5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-5-16-10(15)8-12-6-7(13-8)9(14)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKTWIPEAFACTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599229 | |

| Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |

CAS RN |

177417-73-1 | |

| Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3048559.png)